molecular formula C5H6N2O2S B1266672 2-(2-Aminothiazol-5-yl)acetic acid CAS No. 52454-66-7

2-(2-Aminothiazol-5-yl)acetic acid

Cat. No. B1266672
CAS RN: 52454-66-7
M. Wt: 158.18 g/mol
InChI Key: APIMXAGCLCGUGB-UHFFFAOYSA-N
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Description

“2-(2-Aminothiazol-5-yl)acetic acid” is a compound with the CAS Number: 52454-66-7 and a molecular weight of 158.18 . It is also known as “(2-amino-1,3-thiazol-5-yl)acetic acid” and is stored at room temperature . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been reported in various studies . For instance, one method involves the reaction of 2-amino ethyl esters with appropriate acylating agents . Another method involves the reaction of 2-aminothiazole with barbituric acid or N,N′-dimethyl barbituric acid and aromatic substituted aldehydes in ethanol .


Molecular Structure Analysis

The molecular structure of “2-(2-Aminothiazol-5-yl)acetic acid” is represented by the linear formula C5H6N2O2S . The InChI Code is 1S/C5H6N2O2S/c6-5-7-2-3 (10-5)1-4 (8)9/h2H,1H2, (H2,6,7) (H,8,9) .


Physical And Chemical Properties Analysis

“2-(2-Aminothiazol-5-yl)acetic acid” is a pale-yellow to yellow-brown solid . The physical and chemical properties of a similar compound, “2-(2-Aminothiazol-4-yl)acetic acid”, include a melting point of 238°C and a boiling point of 482°C.

Scientific Research Applications

Anticancer

Field : Medical and Pharmaceutical Research

Application : 2-Aminothiazole derivatives have been found to exhibit anticancer properties .

Methods : The specific methods of application or experimental procedures vary depending on the specific type of cancer being targeted. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .

Results : While the specific results depend on the derivative and the type of cancer, generally, these compounds have shown promise in inhibiting the growth of cancer cells .

Antioxidant

Field : Medical and Pharmaceutical Research

Application : 2-Aminothiazole derivatives can act as antioxidants .

Methods : These compounds are typically synthesized and then tested for their antioxidant properties using various assays .

Results : The specific results can vary, but generally, these compounds have demonstrated significant antioxidant activity .

Antimicrobial

Field : Medical and Pharmaceutical Research

Application : 2-Aminothiazole derivatives have been found to have antimicrobial properties .

Methods : These compounds are typically synthesized and then tested against various types of bacteria and fungi .

Results : The specific results can vary, but generally, these compounds have shown significant antimicrobial activity .

Anti-inflammatory

Field : Medical and Pharmaceutical Research

Application : 2-Aminothiazole derivatives can act as anti-inflammatory agents .

Methods : These compounds are typically synthesized and then tested for their anti-inflammatory properties using various assays .

Results : The specific results can vary, but generally, these compounds have demonstrated significant anti-inflammatory activity .

Electrochemical Sensor

Field : Analytical Chemistry

Application : 2-Amino-4-thiazoleacetic acid has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes, for the voltammetric determination of copper ions .

Methods : The compound is used to modify glassy carbon electrodes, which are then used in voltammetric assays to determine the concentration of copper ions .

Results : The specific results can vary, but generally, these modified electrodes have shown promise in accurately determining the concentration of copper ions .

Coordination Compounds

Field : Inorganic Chemistry

Application : It can be used as a ligand to form coordination compounds with metal ions .

Methods : The compound can react with metal ions to form coordination compounds .

Results : The specific results can vary, but generally, these coordination compounds have a wide range of applications .

Electrochemical Synthesis

Field : Electrochemistry

Application : 2-Amino-4-thiazoleacetic acid has been used in the electrochemical synthesis of novel thiazole-based copolymers with 2-aminothiazole .

Methods : The compound is used in an electrochemical process to synthesize new thiazole-based copolymers .

Results : The specific results can vary, but generally, these copolymers have shown promise in various applications .

Coordination Chemistry

Field : Inorganic Chemistry

Application : It can be used as a ligand to form coordination compounds with metal ions .

Methods : The compound can react with metal ions to form coordination compounds .

Results : The specific results can vary, but generally, these coordination compounds have a wide range of applications .

Safety And Hazards

The safety information for “2-(2-Aminothiazol-5-yl)acetic acid” includes hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIMXAGCLCGUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200453
Record name 2-Aminothiazol-5-acetic acid
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminothiazol-5-yl)acetic acid

CAS RN

52454-66-7
Record name 2-Amino-5-thiazoleacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Aminothiazol-5-acetic acid
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Record name 2-Aminothiazol-5-acetic acid
Source EPA DSSTox
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Record name 2-aminothiazol-5-acetic acid
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